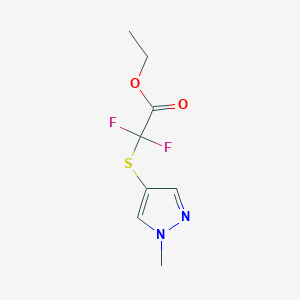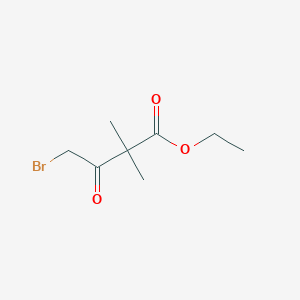
2-Chlor-N-(5-Methylhexan-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-methylhexan-2-yl)acetamide is an organic compound with the molecular formula C9H18ClNO It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a 2-chloro group and a 5-methylhexan-2-yl group
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-methylhexan-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, such as dyes, pigments, and polymers. It is also used in the formulation of various industrial products, such as coatings, adhesives, and sealants.
Wirkmechanismus
Mode of Action
It’s known that many similar compounds interact with their targets by forming hydrogen bonds and other non-covalent interactions .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(5-methylhexan-2-yl)acetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylhexan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 5-methylhexan-2-amine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(5-methylhexan-2-yl)acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(5-methylhexan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or ethanol, under an inert atmosphere.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted acetamides.
Oxidation: The major products are the corresponding N-oxide derivatives.
Reduction: The major products are the corresponding amine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(5-methylhexan-2-yl)acetamide can be compared with other similar compounds, such as:
2-chloro-N,N-dimethylacetamide: This compound has a similar structure but with two methyl groups instead of the 5-methylhexan-2-yl group. It is used as a solvent and reagent in organic synthesis.
2-chloro-N-(hydroxymethyl)acetamide: This compound has a hydroxymethyl group instead of the 5-methylhexan-2-yl group. It is used as a formaldehyde releaser and in the synthesis of other organic compounds.
2-chloro-N-phenylacetamide: This compound has a phenyl group instead of the 5-methylhexan-2-yl group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2-chloro-N-(5-methylhexan-2-yl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. Its applications in various fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methylhexan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)4-5-8(3)11-9(12)6-10/h7-8H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSXHGCALZLQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)
![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)




![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)
![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)
![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)


